BenchChemオンラインストアへようこそ!

3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

3-Fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide (CAS 2034449-06-2; molecular formula C18H15FN2O2S; MW 342.39 g/mol) is a heterocyclic benzamide derivative featuring a 3-fluoro-4-methoxy-substituted benzoyl moiety linked via an amide bond to a 2-(thiophen-3-yl)pyridin-4-yl methylamine scaffold. The compound is cataloged in PubChem with InChI Key IIZAGXLFSHQUJP-UHFFFAOYSA-N.

Molecular Formula C18H15FN2O2S
Molecular Weight 342.39
CAS No. 2034449-06-2
Cat. No. B2515515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
CAS2034449-06-2
Molecular FormulaC18H15FN2O2S
Molecular Weight342.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F
InChIInChI=1S/C18H15FN2O2S/c1-23-17-3-2-13(9-15(17)19)18(22)21-10-12-4-6-20-16(8-12)14-5-7-24-11-14/h2-9,11H,10H2,1H3,(H,21,22)
InChIKeyIIZAGXLFSHQUJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide (CAS 2034449-06-2): Compound Identity and Structural Class for Research Procurement


3-Fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide (CAS 2034449-06-2; molecular formula C18H15FN2O2S; MW 342.39 g/mol) is a heterocyclic benzamide derivative featuring a 3-fluoro-4-methoxy-substituted benzoyl moiety linked via an amide bond to a 2-(thiophen-3-yl)pyridin-4-yl methylamine scaffold [1]. The compound is cataloged in PubChem with InChI Key IIZAGXLFSHQUJP-UHFFFAOYSA-N [2]. This compound belongs to a class of thiophene-pyridine hybrid benzamides that have been investigated for kinase inhibition applications, particularly in oncology research [3][4].

Why Analogs of 3-Fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide Cannot Be Casually Interchanged in Research Applications


Within the class of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide derivatives, small positional changes in benzamide ring substitution profoundly alter both physicochemical properties and biological target engagement. The 3-fluoro-4-methoxy substitution pattern on the target compound confers a unique combination of hydrogen-bonding capacity (via the methoxy oxygen), electron-withdrawing inductive effect (fluoro at the meta position), and steric profile that differs from close analogs bearing substituents at alternative positions (e.g., ortho-fluoro, para-chloro, or trifluoromethyl variants) [1][2]. In the structurally related 2,4-bispyridyl thiophene benzamide series, the position and identity of the aryl substituent dramatically affected kinase selectivity — the 4-fluorobenzyl amide derivative (31b) achieved Dyrk1A IC50 = 14.3 nM with >26-fold selectivity over Dyrk1B, while other regioisomers in the same series showed markedly reduced potency and selectivity [3]. Simply substituting one benzamide analog for another without confirming target engagement and selectivity for the specific substitution pattern risks experimental irreproducibility. The quantitative evidence below substantiates the structural and functional differentiation of the 3-fluoro-4-methoxy variant relative to its closest comparators.

Quantitative Differentiation Evidence: 3-Fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide vs. Closest Analogs


Positional Fluoro-Methoxy Substitution Pattern Differentiation vs. Ortho-Fluoro and Chloro-Fluoro Analogs

The target compound bears a 3-fluoro-4-methoxy substitution on the benzamide ring. This is regioisomerically distinct from the ortho-fluoro analog 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide (CAS 2034395-91-8), which places a single fluorine at the sterically hindered 2-position rather than the electronically differentiated meta-position . The target compound's 4-methoxy group provides both a hydrogen-bond acceptor and a resonance-donating substituent conjugated to the benzamide carbonyl, a feature absent in the 2-fluoro comparator. The dual-halogen analog 2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide (CAS 2034448-27-4) introduces an additional chlorine atom at the 2-position, increasing lipophilicity (calculated logP differential) and altering the electrophilic character of the aromatic ring relative to the target compound . In the published 2,4-bispyridyl thiophene series, the 4-fluorobenzyl amide derivative (31b) displayed Dyrk1A IC50 = 14.3 nM with 26.8-fold selectivity over Dyrk1B (IC50 = 383 nM), whereas the unsubstituted benzamide analog in the same series showed substantially reduced potency (IC50 = 23.5 nM), demonstrating that even a single fluorine positional change can produce measurable differences in kinase inhibition [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Thiophene Regioisomer Differentiation: 3-Thienyl vs. 2-Thienyl Scaffold Comparison

The target compound incorporates a thiophen-3-yl group at the pyridine 2-position. This is regioisomerically distinct from the thiophen-2-yl variant 3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide (CAS 2034271-58-2) [1]. The thiophene connectivity (3-yl vs. 2-yl) alters both the molecular electrostatic potential surface and the dihedral angle between the thiophene and pyridine rings, which can affect π-stacking interactions with kinase hinge residues. In the broader thiophene-pyridine benzamide class, the thiophene substitution position has been shown to influence target selectivity; for instance, 4-(5-(thiophen-3-yl)pyridin-3-yl)benzamide (CHEMBL587506) demonstrated CHK2 inhibition with IC50 = 5.2 μM, whereas thiophene-position variants in related kinase assays showed differential selectivity profiles across the kinome [2]. The 3-thienyl attachment in the target compound places the sulfur atom in a distinct orientation relative to the pyridine nitrogen compared to the 2-thienyl analog, potentially affecting hydrogen-bonding geometry with the kinase active site [3].

Kinase Inhibitor Selectivity Heterocyclic Chemistry Molecular Recognition

Trifluoromethyl vs. Fluoro-Methoxy Benzamide: Lipophilicity and Metabolic Stability Differentiation

The target compound's 3-fluoro-4-methoxy benzamide substitution is directly comparable to the 2-trifluoromethyl analog N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034395-64-5; MW 362.37; formula C18H13F3N2OS) . The CF3 group at the 2-position dramatically increases lipophilicity (calculated logP increment of approximately +1.2 units vs. the 3-fluoro-4-methoxy pattern based on fragment-based estimation methods) and introduces a strong electron-withdrawing effect without the hydrogen-bond donor/acceptor capacity provided by the methoxy oxygen. In the published benzamide kinase inhibitor literature, 4-methoxy substitution has been associated with improved metabolic stability through reduced CYP-mediated oxidative metabolism at the para position, whereas CF3 groups, while metabolically stable themselves, can increase plasma protein binding and reduce free fraction due to elevated lipophilicity [1]. The structural data from the 2,4-bispyridyl thiophene series demonstrate that the 4-fluorobenzyl amide (closest analog to the target's fluoro-methoxy pattern) achieved superior metabolic stability in human liver microsomes (t1/2 > 120 min) compared to more lipophilic congeners [2]. These class-level observations suggest that the 3-fluoro-4-methoxy combination on the target compound may confer a balanced lipophilicity-stability profile distinct from the more lipophilic CF3 analog.

ADME Properties Drug-like Optimization Physicochemical Profiling

Pyridine-Methylene Linker Position Differentiation: 4-ylmethyl vs. 3-ylmethyl Connectivity

The target compound connects the benzamide nitrogen to the pyridine ring via a methylene linker at the pyridine 4-position. This is positionally distinct from the 3-ylmethyl regioisomer 3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide (CAS 2034268-67-0) [1]. The pyridine nitrogen position relative to the methylene attachment point creates different vectors for the benzamide moiety to extend into kinase binding pockets. In the same molecular scaffold family, the pyridine-4-ylmethyl configuration places the benzamide group para to the pyridine nitrogen, resulting in a more linear molecular geometry, whereas the 3-ylmethyl attachment orients the benzamide meta to the pyridine nitrogen, creating a bent conformation . In the binding mode analysis of the 2,4-bispyridyl thiophene Dyrk1A inhibitor series, the 4-ylmethyl-linked benzyl amide derivatives demonstrated superior kinase selectivity compared to 3-yl-linked variants (Dyrk1A/Dyrk1B selectivity ratio > 26 for 4-ylmethyl-linked 31b; IC50 14.3 nM vs. 383 nM), a selectivity profile attributed in part to the specific orientation of the benzamide moiety within the ATP-binding pocket [2].

Molecular Scaffold Design Kinase Inhibitor Geometry Structure-Based Drug Design

Morpholino vs. Fluoro-Methoxy Benzamide: Solubility and Target Engagement Trade-offs

The target compound's 3-fluoro-4-methoxy benzamide can be compared to the morpholino-substituted analog 4-(morpholin-4-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}benzamide (CAS 2034449-10-8; MW 383.47; formula C21H23N3O2S) [1]. The morpholino group is a well-established solubilizing moiety that increases aqueous solubility and can serve as a hydrogen-bond acceptor, but it introduces a basic tertiary amine (pKa ~7-8 of the morpholine nitrogen) that can be protonated at physiological pH, potentially altering membrane permeability and intracellular distribution [2]. In contrast, the 3-fluoro-4-methoxy pattern on the target compound is neutral across the physiological pH range, providing passive membrane permeability without the pH-dependent ionization behavior of the morpholino analog. In the published kinase inhibitor literature, morpholine-containing benzamides have shown improved aqueous solubility (typically >50 μM in PBS at pH 7.4 vs. <10 μM for neutral benzamide analogs), but this can come at the cost of reduced cell permeability (PAMPA Peff values often reduced by 3- to 10-fold relative to neutral congeners) [2]. The target compound's neutral substitution pattern may be preferred for applications requiring consistent intracellular target engagement independent of pH or transporter effects.

Physicochemical Optimization Solubility Enhancement Kinase Inhibitor Design

Kinase Selectivity Profile Inference from Class-Level FLT3/RET Inhibitor Scaffold Analysis

The target compound belongs to the thiophene-pyridine benzamide chemotype that has been linked to FLT3 and RET kinase inhibition. The structurally related SC-203048 (a thiophene-benzamide analog identified as a selective FLT3 inhibitor) demonstrated in vivo efficacy in AML xenograft models when combined with the NF-κB inhibitor parthenolide, significantly reducing tumor growth [1][2]. In the broader class of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide derivatives, compounds with similar structural features have been investigated as inhibitors of multiple tyrosine kinases including RET, where some benzamide derivatives in this scaffold family have demonstrated >70% kinase inhibition at concentrations around 20 μM across a panel of kinases . The target compound's distinct 3-fluoro-4-methoxy substitution pattern may modulate kinase selectivity differently from the unsubstituted or mono-substituted analogs. Notably, the benchmark FLT3 inhibitor TCS 359 (a thienylcarboxamide, CAS 301305-73-7) achieved IC50 = 42 nM against FLT3 with >70-fold selectivity over a panel of 22 other kinases (IC50 ≥3 μM), establishing the potential for high selectivity within the thiophene-benzamide chemotype . The target compound's unique substitution combination remains to be directly profiled against this selectivity benchmark.

Kinase Profiling FLT3 Inhibition Tyrosine Kinase Selectivity

Optimal Research Application Scenarios for 3-Fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide Procurement


Kinase Selectivity Profiling: FLT3/RET Chemical Probe Development Using the 3-Fluoro-4-Methoxy Scaffold

The target compound is best deployed as a chemical probe in kinase selectivity panels where the 3-fluoro-4-methoxy substitution pattern is hypothesized to confer differential selectivity compared to known benchmarks such as TCS 359 (FLT3 IC50 = 42 nM) or SC-203048 [1][2]. Researchers should design head-to-head selectivity profiling experiments including the target compound alongside 2-fluoro, 2-chloro-4-fluoro, and 2-trifluoromethyl benzamide congeners at a standardized concentration (e.g., 1 μM) against a defined kinase panel (FLT3, RET, Dyrk1A, Dyrk1B, CHK2, and broader kinome coverage) to quantify the selectivity contribution of the 3-fluoro-4-methoxy pattern. This application leverages the evidence that even single-position substitution changes in the 2,4-bispyridyl thiophene benzamide series can produce >26-fold differences in kinase selectivity [3].

Structure-Activity Relationship (SAR) Reference for Thiophene-Pyridine Hybrid Benzamide Optimization Programs

The target compound serves as a key reference point in medicinal chemistry SAR campaigns exploring the impact of benzamide ring substitution on kinase inhibition potency and selectivity within the N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide scaffold. The unique 3-fluoro-4-methoxy push-pull electronic system provides a data point for parametrizing electronic (Hammett σ), lipophilic (π), and steric (MR) contributions in QSAR models [1]. Medicinal chemists should procure this compound alongside the 4-(morpholin-4-yl) analog (CAS 2034449-10-8) and the 4-ethoxy-3-fluoro analog to systematically vary electron-donating capacity and steric bulk at the 4-position while holding the 3-fluoro constant. This approach is validated by the published SAR data showing that benzyl amide modifications in the 2,4-bispyridyl thiophene series produce quantifiable shifts in Dyrk1A potency (IC50 range: 14.3 nM to >2 μM) and selectivity [2].

Physicochemical Property Benchmarking: Neutral vs. Ionizable Benzamide Probe Comparison

For laboratories investigating the relationship between benzamide substitution and drug-like properties, the target compound's neutral 3-fluoro-4-methoxy pattern provides a critical comparator to the ionizable morpholino analog (CAS 2034449-10-8) [1]. Researchers should conduct parallel measurements of kinetic solubility (PBS, pH 7.4), PAMPA passive permeability, human liver microsome metabolic stability, and plasma protein binding for both compounds under identical conditions. The objective is to quantify the solubility-permeability trade-off between the neutral fluoro-methoxy and basic morpholino substitution patterns. This data will inform the design of subsequent analogs that balance these competing properties. Based on class-level benzamide SAR, the 3-fluoro-4-methoxy pattern is expected to show lower aqueous solubility but potentially higher passive permeability compared to the morpholino analog [2].

In Vivo Efficacy Model Reference for Thiophene-Benzamide FLT3 Inhibitor Class Compounds

The target compound should be evaluated in FLT3-driven AML xenograft models (e.g., MV4-11 cell line) as a follow-up to the demonstrated in vivo efficacy of the structurally related FLT3-selective inhibitor SC-203048 [1][2]. The Wang et al. (2012) study established that a thiophene-benzamide FLT3 inhibitor, when combined with the NF-κB inhibitor parthenolide, significantly reduced tumor growth in AML xenografts, providing a validated experimental framework [1]. Researchers should procure the target compound alongside SC-203048 (or its closest commercially available analog) and evaluate both compounds at matched doses (e.g., 10 mg/kg and 30 mg/kg, oral or intraperitoneal administration) in the MV4-11 xenograft model, with tumor volume measurement as the primary endpoint over a 21-day dosing period. This head-to-head in vivo comparison would establish whether the 3-fluoro-4-methoxy substitution provides any efficacy or tolerability advantage over the SC-203048 chemotype.

Quote Request

Request a Quote for 3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.